molecular formula C16H16N4S B2962373 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile CAS No. 2379971-29-4

3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2962373
CAS No.: 2379971-29-4
M. Wt: 296.39
InChI Key: SNTKAEOLWXTOAH-UHFFFAOYSA-N
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Description

3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile: is a complex organic compound that features a unique structure combining a thienopyridine moiety, an azetidine ring, and a pyridine carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, often using azetidine derivatives and suitable leaving groups.

    Coupling with Pyridine Carbonitrile: The final step involves coupling the thienopyridine-azetidine intermediate with a pyridine carbonitrile derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thienopyridine moiety.

    Reduction Products: Amines derived from the reduction of the nitrile group.

    Substitution Products: Functionalized azetidine derivatives.

Scientific Research Applications

Chemistry: Biology : It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Medicine : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Industry : It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The thienopyridine moiety may interact with enzyme active sites or receptor binding pockets, modulating their activity. The azetidine ring can enhance binding affinity and specificity, while the pyridine carbonitrile group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the thienopyridine, azetidine, and pyridine carbonitrile groups in a single molecule is unique, providing a distinct set of chemical and biological properties.
  • This compound’s structure allows for versatile reactivity and potential applications across various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c17-8-14-15(2-1-5-18-14)20-10-13(11-20)19-6-3-16-12(9-19)4-7-21-16/h1-2,4-5,7,13H,3,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTKAEOLWXTOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=C(N=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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